molecular formula C29H28N4O5 B2912352 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1189863-21-5

2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2912352
CAS No.: 1189863-21-5
M. Wt: 512.566
InChI Key: SWDSEJTZODPDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-1(2H)-yl core substituted with a cyclopropylamino-oxoethylphenyl group at position 3 and an N-(2-ethoxyphenyl)acetamide moiety at position 2. The quinazolinone scaffold is known for its pharmacological versatility, including anticonvulsant, anti-inflammatory, and epigenetic modulation activities . The cyclopropylamino group introduces steric and electronic effects that may enhance metabolic stability, while the ethoxyphenyl substituent likely influences lipophilicity and target binding . Its synthesis likely involves coupling reactions between quinazolinone intermediates and functionalized acetamides, analogous to methods described for related compounds .

Properties

CAS No.

1189863-21-5

Molecular Formula

C29H28N4O5

Molecular Weight

512.566

IUPAC Name

N-cyclopropyl-2-[4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O5/c1-2-38-25-10-6-4-8-23(25)31-27(35)18-32-24-9-5-3-7-22(24)28(36)33(29(32)37)21-15-11-19(12-16-21)17-26(34)30-20-13-14-20/h3-12,15-16,20H,2,13-14,17-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

SWDSEJTZODPDLJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide is a derivative of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their roles in medicinal chemistry, particularly for their anticancer, anti-inflammatory, and antimicrobial properties. The specific structure of this compound suggests potential pharmacological applications that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, with a molecular weight of approximately 366.417 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a cyclopropylamino moiety and an ethoxyphenyl group.

Anticancer Activity

Research indicates that compounds containing the quinazolinone scaffold exhibit significant anticancer properties. For instance, derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising results against various cancer cell lines. In a study assessing the anticancer efficacy of similar compounds, it was found that modifications at the 2 and 3 positions significantly influenced cytotoxicity against colorectal cancer cells (HCT116, HT29) and breast cancer cells (MCF7) .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCell Line TestedIC50 (µM)
1HCT1165.0
2HT293.5
3MCF74.0

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar quinazolinone derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro studies demonstrated that compounds with similar structures exhibited COX-2 selectivity comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX-2 Inhibition by Quinazolinone Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
A0.810
B0.58
C0.612

Antimicrobial Activity

Quinazolinones have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Research Findings and Case Studies

  • In Silico Studies : Molecular docking studies have identified key interactions between the compound and target proteins involved in cancer progression and inflammation. For example, docking simulations revealed strong binding affinities to proteins such as VEGFR, which is crucial for angiogenesis in tumors .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of similar quinazolinone derivatives resulted in reduced tumor growth in xenograft models, supporting their potential as therapeutic agents .
  • Mechanistic Insights : The biological activity of quinazolinones often correlates with their ability to modulate signaling pathways involved in cell proliferation and apoptosis. For instance, compounds have been shown to induce apoptosis in cancer cells through activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Substituents: Dichlorophenylmethyl group instead of cyclopropylamino-oxoethylphenyl; simpler acetamide side chain. Activity: Demonstrated anticonvulsant effects via GABAergic targets in mice .

2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (): Substituents: Methoxyphenoxy and methylphenyl groups. Differentiation: The methoxy group may reduce metabolic clearance compared to the ethoxy group in the target compound.

2-(2,4-Dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (): Substituents: 1,2,4-Oxadiazole ring instead of cyclopropylamino. Activity: Unreported, but oxadiazoles are known for antimicrobial and anti-inflammatory properties. Differentiation: The oxadiazole may enhance hydrogen-bonding interactions with targets like HDACs .

Molecular and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* Bioactivity
Target Compound C₃₀H₂₉N₅O₅ 547.59 g/mol Cyclopropylamino, ethoxyphenyl ~3.5 Anticonvulsant (predicted)
N-[(2,4-Dichlorophenyl)methyl] analogue C₁₈H₁₄Cl₂N₂O₃ 377.22 g/mol Dichlorophenylmethyl ~4.2 Anticonvulsant (experimental)
2-(4-Methoxyphenoxy) analogue C₂₄H₂₁N₃O₄ 415.44 g/mol Methoxyphenoxy, methylphenyl ~2.8 Kinase inhibition (theoretical)
Oxadiazole-containing analogue C₂₅H₂₀N₄O₅ 468.45 g/mol 1,2,4-Oxadiazole, methoxyphenyl ~3.1 Anti-inflammatory (predicted)

*LogP values estimated using fragment-based methods.

Mechanistic and Target Insights

  • Target Compound : Likely interacts with GABA₀ receptors (analogous to ) or epigenetic regulators like HDACs (similarity to SAHA in ). The ethoxyphenyl group may reduce CNS penetration compared to dichlorophenyl analogues but improve solubility .
  • Structural Analogues : Dichlorophenyl derivatives show stronger anticonvulsant activity due to enhanced lipophilicity, while oxadiazole-containing compounds may target inflammatory pathways .

Research Findings and Implications

  • Bioactivity Clustering: Compounds with quinazolinone-acetamide scaffolds cluster into groups with anticonvulsant or anti-inflammatory activities, driven by substituent effects .
  • Metabolic Stability: Cyclopropylamino and ethoxy groups may reduce cytochrome P450-mediated metabolism compared to halogenated analogues .
  • Target Selectivity : The oxadiazole and dichlorophenyl groups suggest divergent target profiles (e.g., HDACs vs. GABA receptors) .

Q & A

Basic Research Questions

What are the established synthetic routes for this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions, starting with the preparation of quinazolinone derivatives. Key steps include:

  • Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Coupling reactions with substituted benzyl halides or acetamides using activating agents like N,N′-carbonyldiimidazole (CDI) .
    Methodological Tip : Monitor reaction progress via TLC and confirm intermediates using HPLC-MS. Recrystallize products with methanol/water mixtures for purity .

Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropylamino, ethoxyphenyl groups) and assess stereochemistry.
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 2,4-dioxoquinazoline at ~1700–1750 cm1^{-1}) and amide N–H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns .

What biological targets are hypothesized for this compound?

The quinazolinone core and acetamide side chains suggest interaction with GABAergic receptors , a common target for anticonvulsants. Design in vitro binding assays using GABAA_A receptor isoforms or GABA transaminase enzymes. Validate activity in rodent seizure models (e.g., PTZ-induced seizures) with dose-response studies .

Advanced Research Questions

How can experimental design optimize synthesis yield and purity?

Use statistical design of experiments (DoE) to identify critical parameters (e.g., reaction time, solvent ratios, catalyst loading). For example:

  • Central Composite Design (CCD) : Test 3–5 factors (e.g., CDI concentration, temperature) across 20–30 runs to model interactions and predict optimal conditions .
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts like unreacted intermediates .

How to resolve contradictions in bioactivity data across studies?

If anticonvulsant activity varies between models (e.g., PTZ vs. maximal electroshock):

  • Orthogonal Assays : Combine in vitro receptor binding with ex vivo electrophysiology to confirm target engagement.
  • Pharmacokinetic Profiling : Assess brain penetration via LC-MS/MS to determine if discrepancies arise from bioavailability .

What computational strategies predict binding modes and SAR?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with GABAA_A receptors. Focus on conserved residues (e.g., α1-subunit) .
  • QSAR Modeling : Train models on derivatives with substituent variations (e.g., halogen, methoxy groups) to predict activity cliffs .

How to improve pharmacokinetics without compromising activity?

  • Prodrug Design : Modify the ethoxyphenyl group with ester linkages to enhance solubility. Test hydrolysis rates in plasma .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., cyclopropylamide hydrolysis). Introduce fluorine or methyl groups to block CYP450 metabolism .

Are alternative synthetic routes feasible for scale-up?

Explore microwave-assisted synthesis to accelerate cyclization steps. For example:

  • Replace traditional reflux with microwave irradiation (150°C, 30 min) for quinazolinone formation .
  • Use flow chemistry for CDI-mediated coupling to improve reproducibility .

How to address solubility challenges in formulation?

  • Co-solvent Systems : Test PEG-400/water or DMSO/saline mixtures for in vivo dosing.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability. Characterize with dynamic light scattering (DLS) and TEM .

What mechanistic studies elucidate reaction pathways?

  • Isotopic Labeling : Track 18O^{18}O-labeled intermediates during oxidation steps to confirm mechanism (e.g., peroxide-mediated vs. radical pathways) .
  • Kinetic Analysis : Perform stopped-flow UV-Vis to measure rate constants for cyclization and coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.